molecular formula C13H17N5O2S B12230814 1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B12230814
M. Wt: 307.37 g/mol
InChI Key: ZTYIBQKVBWTNMU-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. The presence of the pyrrolo[2,3-d]pyrimidine moiety in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the cyclopropanesulfonyl group. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace existing substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: Due to its structural features, it is investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Studies often focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound in analytical methods.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a candidate for anticancer therapy. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities, including anticancer and antimicrobial properties.

    Piperazine derivatives: Compounds containing the piperazine ring are widely used in medicinal chemistry for their diverse pharmacological activities.

    Sulfonyl-containing compounds: These compounds are known for their ability to modulate enzyme activity and are used in the development of various therapeutic agents.

The uniqueness of this compound lies in its combination of structural features, which confer specific biological activities and make it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H17N5O2S/c19-21(20,10-1-2-10)18-7-5-17(6-8-18)13-11-3-4-14-12(11)15-9-16-13/h3-4,9-10H,1-2,5-8H2,(H,14,15,16)

InChI Key

ZTYIBQKVBWTNMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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